2-Bromo-n,n-dimethylacetamide

Catalog No.
S664546
CAS No.
5468-77-9
M.F
C4H8BrNO
M. Wt
166.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-n,n-dimethylacetamide

CAS Number

5468-77-9

Product Name

2-Bromo-n,n-dimethylacetamide

IUPAC Name

2-bromo-N,N-dimethylacetamide

Molecular Formula

C4H8BrNO

Molecular Weight

166.02 g/mol

InChI

InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3

InChI Key

QPIOVNJLOVNTMW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CBr

Canonical SMILES

CN(C)C(=O)CBr

The exact mass of the compound 2-Bromo-n,n-dimethylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15089. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-N,N-dimethylacetamide is a polar-soluble alkylating agent and synthetic building block utilized in the pharmaceutical and agrochemical industries . Featuring a balanced leaving-group ability and shelf stability, this colorless liquid is deployed to introduce the N,N-dimethylacetamide moiety into complex organic frameworks via N-, O-, or C-alkylation . Its stronger electrophilic reactivity profile compared to lighter halides makes it a critical precursor in the scalable synthesis of active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and selective kinase inhibitors, where precise control over reaction kinetics and impurity profiles drives procurement decisions.

While 2-chloro-N,N-dimethylacetamide is often considered a lower-cost procurement substitute, its significantly lower electrophilic reactivity requires harsher reaction conditions—such as elevated temperatures (>80°C) and stronger bases—which frequently lead to substrate degradation, over-alkylation, and depressed overall yields (often dropping below 60%) [1]. Conversely, substituting with 2-iodo-N,N-dimethylacetamide provides extreme reactivity but introduces severe drawbacks in atom economy, higher raw material costs, and poor thermal stability, complicating storage and handling. 2-Bromo-N,N-dimethylacetamide provides a balanced kinetic profile, enabling high-yielding alkylations under mild conditions (room temperature to 60°C) while minimizing the costly chromatographic purifications necessitated by the impurity profiles of its generic alternatives [1].

Superior Yield and Impurity Profile in API Intermediate Synthesis

In the synthesis of complex pharmaceutical intermediates, the choice of halide significantly impacts the process yield and impurity generation. Historical processes utilizing 2-chloro-N,N-dimethylacetamide for the alkylation of pyrimidinone heterocycles often stall at approximately 57% yield, generating complex impurity profiles that mandate expensive chromatographic purification [1]. By contrast, utilizing 2-bromo-N,N-dimethylacetamide under optimized conditions drives the reaction to completion much faster, frequently achieving yields exceeding 80% while suppressing the formation of unreacted starting material and over-alkylated byproducts [1].

Evidence DimensionProcess yield and impurity generation in heterocycle alkylation
Target Compound Data>80% yield with minimal side products under mild conditions
Comparator Or Baseline2-Chloro-N,N-dimethylacetamide (~57.1% yield with high impurity burden)
Quantified Difference>20% absolute increase in yield and elimination of mandatory chromatographic purification steps
ConditionsBase-promoted N-alkylation in polar aprotic solvents

A >20% yield improvement and the elimination of chromatography directly translate to measurable cost savings and higher throughput in industrial API manufacturing.

Enabling Facile Palladium-Catalyzed Suzuki-Type Cross-Couplings

The synthesis of alpha-aryl-N,N-dimethylacetamides via direct C-C bond formation is highly dependent on the oxidative addition rate of the electrophile. 2-Bromo-N,N-dimethylacetamide successfully undergoes Suzuki-type cross-coupling with aryldioxaborolanes using standard palladium catalysts (e.g., Pd(dba)2 with PCy3), delivering the desired cross-coupled amides in 54-80% yields at 70°C[1]. In contrast, the corresponding chloro-acetamide is notoriously recalcitrant to oxidative addition under these standard conditions, typically requiring highly specialized Buchwald-type ligands or significantly higher temperatures to achieve comparable conversion[1].

Evidence DimensionCross-coupling efficiency and catalyst requirement
Target Compound Data54-80% yield using standard Pd(dba)2/PCy3 at 70°C
Comparator Or Baseline2-Chloro-N,N-dimethylacetamide (Requires specialized ligands/harsher conditions for comparable conversion)
Quantified DifferenceEnables the use of standard, cheaper phosphine ligands while maintaining high yields at moderate temperatures
ConditionsPd(dba)2 (catalyst), PCy3 (ligand), K3PO4 (base), THF, 70°C

Utilizing standard catalysts rather than proprietary or highly engineered ligands drastically reduces the catalyst cost contribution in the procurement of raw materials for C-C coupling workflows.

High Regioselectivity in the Functionalization of Complex Heterocycles

Achieving precise regiocontrol during the alkylation of multi-nitrogen heterocycles is a major challenge in medicinal chemistry. When applied in the magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles, 2-bromo-N,N-dimethylacetamide delivers strict regioselectivities (up to 99:1) and high isolated yields (75-90%) at 25°C. The specific leaving group kinetics of the bromide are tuned to the MgBr2 catalyst system, whereas more reactive generic alternatives often lead to a loss of regiocontrol and the formation of over-alkylated side products, complicating downstream processing .

Evidence DimensionRegioselectivity and yield in pyrazole N-alkylation
Target Compound Data75-90% yield with up to 99:1 regioselectivity
Comparator Or BaselineHighly reactive generic alkylating agents (Prone to over-alkylation and poor regiocontrol)
Quantified DifferenceNear-perfect regiocontrol (99:1) under mild, room-temperature conditions
ConditionsMgBr2 (20 mol%), i-Pr2NEt, THF, 25°C, 2 hours

High regioselectivity eliminates the need to separate closely related isomers, directly improving the processability and scalability of complex pharmaceutical building blocks.

Commercial Synthesis of Angiotensin II Receptor Blockers (ARBs)

2-Bromo-N,N-dimethylacetamide is a highly effective alkylating agent for constructing the critical pyrimidinone side chains in ARBs like Fimasartan. Its use overcomes the yield limitations and impurity bottlenecks associated with chloro-analogs, making it indispensable for scalable API manufacturing [1].

Development of Selective Kinase Inhibitors

In medicinal chemistry campaigns targeting transient target engagement, this compound is utilized for the rapid, high-yielding N-alkylation of azaindoles and piperidine pharmacophores. Its mild reaction conditions preserve sensitive functional groups on the kinase inhibitor backbone [2].

Library Synthesis via Suzuki-Miyaura Cross-Coupling

As a reliable electrophile in palladium-catalyzed cross-couplings, it enables the modular synthesis of diverse alpha-aryl-N,N-dimethylacetamide libraries. Procurement of the bromo-variant allows laboratories to use standard, cost-effective Pd/PCy3 catalyst systems rather than expensive proprietary ligands[3].

Regioselective Functionalization of Agrochemical Heterocycles

For the production of specialized agrochemicals requiring precise N-alkylation of pyrazoles or triazoles, 2-bromo-N,N-dimethylacetamide paired with Lewis acid catalysis (e.g., MgBr2) provides strict regiocontrol (up to 99:1), drastically simplifying downstream purification workflows .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5468-77-9

Wikipedia

2-bromo-n,n-dimethylacetamide

Dates

Last modified: 08-15-2023

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